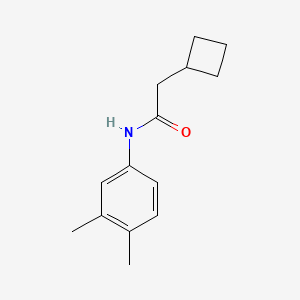
2-cyclobutyl-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-N-(3,4-dimethylphenyl)acetamide is an organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclobutyl group and a dimethylphenyl group attached to an acetamide moiety. This compound’s molecular formula is C14H19NO, and it has a molecular weight of 217.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Amines.
Substitution: Halogenated or functionalized aromatic compounds.
Scientific Research Applications
2-Cyclobutyl-N-(3,4-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-cyclobutyl-N-(3,4-dimethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl and dimethylphenyl groups contribute to its binding affinity and specificity, influencing pathways involved in inflammation, microbial growth, or neurological function.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)acetamide: Lacks the cyclobutyl group, which may result in different biological activity and chemical reactivity.
2-Cyclobutylacetamide: Lacks the dimethylphenyl group, affecting its overall properties and applications.
N-(3,4-Dimethylphenyl)acetamide: Similar structure but without the cyclobutyl group, leading to variations in its chemical behavior and uses.
Uniqueness: 2-Cyclobutyl-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of both the cyclobutyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-cyclobutyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H19NO/c1-10-6-7-13(8-11(10)2)15-14(16)9-12-4-3-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,15,16) |
InChI Key |
WGTIUFDUGZCIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















